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molecular formula C12H13ClN2O3 B8733341 Tert-butyl 3-chloro-6-hydroxyindazole-1-carboxylate

Tert-butyl 3-chloro-6-hydroxyindazole-1-carboxylate

Cat. No. B8733341
M. Wt: 268.69 g/mol
InChI Key: SVYKIIMTAISLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304443B2

Procedure details

Tert-butyl 6-(tert-butyldiphenylsilyloxy)-3-chloroindazole-1-carboxylate (17.415 g) which can be prepared according to the method described in Reference example 38, etc. was dissolved in dehydrated THF (150 mL), added with 1 mol/L-TBAF-THF solution (42 mL; manufactured by Tokyo Chemical Industry, Co., Ltd.), and stirred overnight at room temperature. The reaction solution was added with ethyl acetate and the organic layer was washed once with brine, once with water, and once with brine and dried over anhydrous sodium sulfate. After the solvent was evaporated under reduced pressure, the resulting residue was added with n-hexane (150 mL) and the suspension was subjected to ultrasonication treatment. The precipitate was filtered to obtain the title compound (6.3815 g).
Name
Tert-butyl 6-(tert-butyldiphenylsilyloxy)-3-chloroindazole-1-carboxylate
Quantity
17.415 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si]([O:18][C:19]1[CH:27]=[C:26]2[C:22]([C:23]([Cl:35])=[N:24][N:25]2[C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])=[CH:21][CH:20]=1)(C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1COCC1.C(OCC)(=O)C>C1COCC1>[Cl:35][C:23]1[C:22]2[C:26](=[CH:27][C:19]([OH:18])=[CH:20][CH:21]=2)[N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[N:24]=1 |f:1.2.3|

Inputs

Step One
Name
Tert-butyl 6-(tert-butyldiphenylsilyloxy)-3-chloroindazole-1-carboxylate
Quantity
17.415 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OC1=CC=C2C(=NN(C2=C1)C(=O)OC(C)(C)C)Cl
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed once with brine, once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was added with n-hexane (150 mL)
CUSTOM
Type
CUSTOM
Details
the suspension was subjected to ultrasonication treatment
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NN(C2=CC(=CC=C12)O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3815 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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